molecular formula C25H21ClN2O2 B2426972 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327183-22-1

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2426972
CAS No.: 1327183-22-1
M. Wt: 416.91
InChI Key: IYUUFWYBRFLIIX-FVDSYPCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a synthetic small molecule belonging to a class of compounds investigated for their potent biological activities. Research indicates that this compound acts as a selective and potent inhibitor of Janus Kinase 3 (JAK3) [https://pubmed.ncbi.nlm.nih.gov/32589804/]. The JAK-STAT signaling pathway is critical for immune cell function, cytokine signaling, and hematopoiesis. Due to its specific mechanism of action, this carboxamide derivative is a valuable pharmacological tool for studying JAK3-mediated processes in immunology and oncology research. Its potential application lies in the development of targeted therapies for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in certain hematological cancers where the JAK-STAT pathway is dysregulated [https://www.nature.com/articles/s41598-021-81778-4]. The compound's structure, featuring a chromene core with an imino linkage and specific chloro- and methyl-substituted aromatic rings, is optimized for high-affinity binding to the JAK3 ATP-binding pocket. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-15-8-11-21(17(3)12-15)27-24(29)20-13-18-6-4-5-7-23(18)30-25(20)28-22-14-19(26)10-9-16(22)2/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUUFWYBRFLIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene-3-carboxamide, which has attracted attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Chromene ring system
  • Substituents :
    • A chloro and methyl group on the phenyl ring
    • An imino group attached to the chromene
    • A dimethylphenyl group as a side chain

This unique structure is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, a study focusing on similar chromene-3-carboxamide derivatives reported their ability to inhibit the activity of AKR1B10 , an enzyme associated with cancer progression. The most potent inhibitor in that study had an KiK_i value of 2.7 nM and exhibited an IC50IC_{50} value of 0.8 µM against AKR1B10 .

Table 1: Biological Activity of Related Chromene Derivatives

Compound NameTarget EnzymeKiK_i (nM)IC50IC_{50} (µM)Reference
(Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamideAKR1B102.70.8
This compoundTBDTBDTBDCurrent Study

The mechanism by which chromene derivatives exert their anticancer effects often involves the inhibition of specific enzymes critical for tumor growth and survival. For example, the inhibition of MDM2 , a negative regulator of the p53 tumor suppressor protein, has been noted in related compounds. The binding affinity and subsequent cellular effects were significant in various cancer cell lines .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds similar to our target exhibit significant tumor regression at various dosages. For instance, compounds with high binding affinities to MDM2 showed up to 87% tumor regression in treated mice . This suggests that this compound may also exhibit similar therapeutic efficacy.

Case Study 1: Inhibition of AKR1B10

In a study focused on identifying inhibitors for AKR1B10, several chromene derivatives were screened using virtual screening methods. The findings indicated that these compounds could serve as potential leads for developing new anticancer drugs targeting this enzyme .

Case Study 2: MDM2 Inhibitors

Another case study explored the development of MDM2 inhibitors derived from chromene structures. These inhibitors were shown to effectively induce apoptosis in cancer cells through p53 activation, demonstrating a promising avenue for therapeutic intervention .

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